molecular formula C9H10ClNO3S B3012182 methyl 2-(3-chloropropanamido)thiophene-3-carboxylate CAS No. 338750-42-8

methyl 2-(3-chloropropanamido)thiophene-3-carboxylate

Cat. No.: B3012182
CAS No.: 338750-42-8
M. Wt: 247.69
InChI Key: OZBOUJQGMCTWBE-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for amine and carboxylate groups .

Mode of Action

Amines, including those found in this compound, are known to react rapidly with acid chlorides . This suggests that the compound might interact with its targets through the formation of amide bonds, leading to changes in the target’s function .

Result of Action

The formation of amide bonds could potentially alter the function of the target proteins or enzymes , leading to changes at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is recommended to be stored at room temperature , suggesting that it may be stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-chloropropanamido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the reaction of methyl 2-aminothiophene-3-carboxylate with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new amides or thioethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the thiophene ring and the 3-chloropropanamido group. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(3-chloropropanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-14-9(13)6-3-5-15-8(6)11-7(12)2-4-10/h3,5H,2,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBOUJQGMCTWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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